N-(4-iodophenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(4-iodophenyl)-2,2-dimethylbutanamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2,2-dimethylbutanamide typically involves the iodination of a precursor compound followed by amide formation. One common method is the diazotization-iodination reaction, where an amine precursor is converted to a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . The resulting iodinated compound is then reacted with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final amide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions with arylboronic acids would produce biaryl compounds .
Scientific Research Applications
N-(4-iodophenyl)-2,2-dimethylbutanamide has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets. Additionally, the amide group can form hydrogen bonds, further stabilizing the compound’s interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine: This compound shares the iodophenyl group but has a different backbone structure.
4-Iodophenylacetic acid: Another similar compound with the iodophenyl group attached to an acetic acid moiety.
4-Iodophenylhydrazine: Contains the iodophenyl group but with a hydrazine functional group.
Uniqueness
N-(4-iodophenyl)-2,2-dimethylbutanamide is unique due to its specific combination of the iodophenyl group and the 2,2-dimethylbutanamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications .
Properties
IUPAC Name |
N-(4-iodophenyl)-2,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNWFCOBBCTUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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